benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine core. This compound is characterized by substituents at the 1-, 7-, and 8-positions, including two methyl groups (1- and 7-positions), a benzyl group (8-position), and a benzyl acetate moiety linked via the 3-position. Evidence from differential scanning fluorimetry (DSF) studies highlights its role in stabilizing the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase (RT), distinguishing it from other analogs .
Properties
CAS No. |
887468-19-1 |
|---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
benzyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
InChI |
InChI=1S/C25H23N5O4/c1-17-13-29-21-22(26-24(29)28(17)14-18-9-5-3-6-10-18)27(2)25(33)30(23(21)32)15-20(31)34-16-19-11-7-4-8-12-19/h3-13H,14-16H2,1-2H3 |
InChI Key |
AAKYCMDRGKLQSL-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl bromide, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in an aprotic solvent like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The imidazo[2,1-f]purine scaffold is a versatile platform for drug discovery. Below is a detailed comparison of the target compound with key analogs:
Substituent Variations and Core Modifications
- Compound 76 (benzyl 2–(9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,4a,6,7,8,9,10a-octahydropyrimido[2,1-f]purin-3(2H)-yl)acetate): Structural Difference: Incorporates a pyrimido[2,1-f]purine core (vs. imidazo[2,1-f]purine) and a 4-ethoxyphenyl group at the 9-position. Functional Impact: Reduces RT thermal stability (ΔTm = -2.1°C at 50 µM), contrasting with the target compound’s stabilizing effect (ΔTm = +3.8°C) . Mechanism: Destabilizes RT conformation via interfacial binding, unlike the target compound’s non-destabilizing interactions .
- Compound I (2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid): Structural Difference: Lacks the benzyl group at the 8-position and features a simpler purine-2,6-dione core. Synthesis: Derived from ethyl 2-chloroacetate alkylation of 1,3-dimethylxanthine, followed by hydrolysis . Application: Serves as a precursor for arylpiperazinoalkylamine conjugates with serotonin receptor affinity, unlike the target compound’s focus on RT modulation .
8-(2-Hydroxyphenyl)-1,3-Dimethyl-7-Phenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione (CAS 728016-15-7):
Pharmacological and Physicochemical Profiles
| Parameter | Target Compound | Compound 76 | CAS 728016-15-7 |
|---|---|---|---|
| Core Structure | Imidazo[2,1-f]purine | Pyrimido[2,1-f]purine | Imidazo[2,1-f]purine |
| Key Substituents | 8-benzyl, 1,7-dimethyl | 4-ethoxyphenyl, 1,7-dimethyl | 8-hydroxyphenyl, 7-phenyl |
| RT Stabilization (ΔTm at 50 µM) | +3.8°C | -2.1°C | Not reported |
| Molecular Weight (g/mol) | ~450 (estimated) | ~480 (estimated) | 387.39 |
| Predicted pKa | ~8.5 (estimated) | ~8.0 (estimated) | 9.11 |
Key Research Findings
- RT Interaction Specificity : The target compound’s benzyl acetate moiety enhances RT stabilization, likely through hydrophobic interactions absent in analogs like Compound 76 .
- Substituent-Driven Activity : Methyl groups at the 1- and 7-positions are critical for maintaining enzymatic binding, as seen in imidazo[2,1-f]purine derivatives with serotonin receptor activity .
- Physicochemical Trade-offs : Bulkier substituents (e.g., 8-benzyl) may improve target affinity but reduce aqueous solubility compared to hydroxylated analogs (e.g., 8-hydroxyethyl derivatives) .
Biological Activity
Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention in various fields of biological research. This article explores its synthesis, biological activities, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Preparation of the Imidazole Ring : This is the foundational step where the imidazole structure is formed.
- Functionalization : Introduction of the benzyl and acetate groups is performed using reagents like benzyl bromide and dimethylformamide (DMF).
- Esterification : The final step involves esterification under controlled conditions to yield the target compound.
The overall process requires careful temperature control and may utilize advanced techniques such as chromatography for purification .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5O4 |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | AAKYCMDRGKLQSL-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colorectal cancer), and BxPC3 (pancreatic cancer).
- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against these cell lines .
The proposed mechanism of action includes:
- Inhibition of Kinases : Similar compounds in its class have been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
- Impact on Angiogenesis : By inhibiting thymidine phosphorylase (TP), a pro-angiogenic factor, this compound may reduce neovascularization associated with tumor growth .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Purine Derivatives : A series of purine derivatives were synthesized and tested for their antiproliferative activity. One compound showed moderate growth inhibition in melanoma cells at a concentration of 10 µM .
- In Vivo Models : Animal studies demonstrated that certain derivatives can inhibit tumor growth in xenograft models when administered at specific dosages .
Q & A
Q. What are the key synthetic strategies for synthesizing benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step routes, starting with functionalization of the imidazo[2,1-f]purine core. Critical steps include:
- Alkylation/arylation of the purine nitrogen using benzyl halides or aryl halides under basic conditions (e.g., KCO in DMF) .
- Esterification of the acetamide side chain using benzyl bromide and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in anhydrous dichloromethane .
- Optimization of temperature and pH : Reactions often proceed at 0–5°C to minimize side reactions, with yields improved by slow addition of reagents .
Key Reagents and Conditions:
| Step | Reagents/Conditions | Role | Yield Impact |
|---|---|---|---|
| Alkylation | Benzyl bromide, KCO, DMF | Base, solvent | Excess benzyl bromide (1.2 eq.) increases substitution efficiency |
| Esterification | EDAC, DMAP, CHCl | Coupling agent, catalyst | Anhydrous conditions prevent hydrolysis of intermediates |
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituents on the imidazo-purine core (e.g., benzyl protons at δ 4.8–5.2 ppm, methyl groups at δ 1.5–2.0 ppm) .
- X-ray Crystallography : Resolves the fused-ring conformation and confirms regioselectivity of substitutions. Coplanarity of imidazo-purine rings (deviation <0.06 Å) is critical for stability .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 488.18) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during the alkylation of the purine nitrogen?
Methodological Answer: Regioselectivity challenges arise due to multiple reactive sites on the purine core. Strategies include:
- Steric directing groups : Bulky substituents (e.g., 4-ethylphenyl) at N8 reduce competing reactions at N3 .
- Catalytic control : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (HO/CHCl) enhances N7 selectivity .
- In situ monitoring : HPLC or TLC at 30-minute intervals detects early-stage intermediates, allowing adjustment of reagent stoichiometry .
Q. How should researchers resolve contradictions in thermal stability data between analogs in biological assays?
Methodological Answer: Contradictions in thermal shift assays (e.g., ΔT values) may arise from divergent binding modes. Approaches include:
- Differential Scanning Fluorimetry (DSF) : Compare melting curves of target proteins with/without the compound. A dose-dependent ΔT increase suggests stabilization (e.g., +3.5°C at 50 µM), while decreases indicate destabilization (as seen in control compound 76) .
- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., ATP analogs) to determine if binding is allosteric or competitive .
- Molecular Dynamics Simulations : Model ligand-protein interactions to explain discrepancies (e.g., benzyl groups inducing conformational strain in RT subunits) .
Q. What purification techniques are most effective for isolating high-purity batches of this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 7:3 → 1:1) to separate esterified byproducts .
- Recrystallization : Ethanol/dichloromethane (1:2 v/v) yields crystals with >99% purity (validated by HPLC, retention time 12.3 min) .
- Size-Exclusion Chromatography : Remove high-molecular-weight aggregates (common in polar solvents like DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
